molecular formula C14H12O3S2 B14195220 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione CAS No. 850163-43-8

3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione

Cat. No.: B14195220
CAS No.: 850163-43-8
M. Wt: 292.4 g/mol
InChI Key: RUFDVFZRUDTDNZ-UHFFFAOYSA-N
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Description

3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique combination of sulfur and oxygen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of 1,3-dithiolane derivatives with oxane-2,4-dione precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the oxane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A compound with similar dithiolane and oxane moieties.

    2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound featuring the dithiolane ring, used in similar applications.

Uniqueness

3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of sulfur and oxygen heterocycles, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of new materials and as a tool in biochemical research .

Properties

CAS No.

850163-43-8

Molecular Formula

C14H12O3S2

Molecular Weight

292.4 g/mol

IUPAC Name

3-(1,3-dithiolan-2-ylidene)-6-phenyloxane-2,4-dione

InChI

InChI=1S/C14H12O3S2/c15-10-8-11(9-4-2-1-3-5-9)17-13(16)12(10)14-18-6-7-19-14/h1-5,11H,6-8H2

InChI Key

RUFDVFZRUDTDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)S1

Origin of Product

United States

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